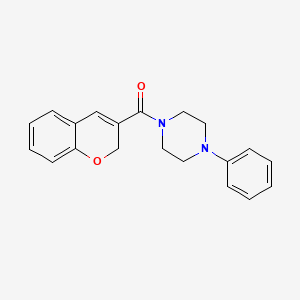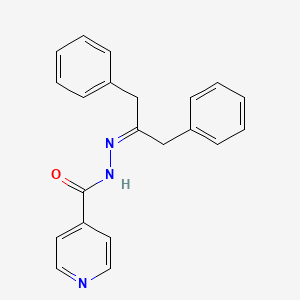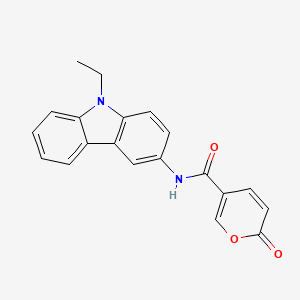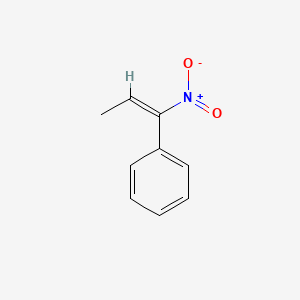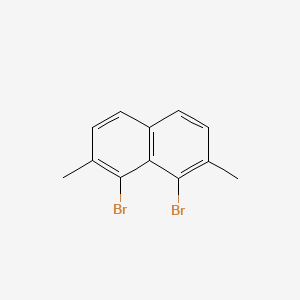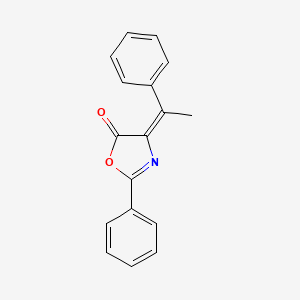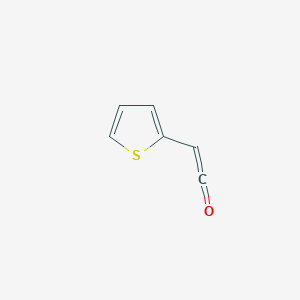
2-(Thiophen-2-yl)ethen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thienylketene is an organic compound characterized by the presence of a thiophene ring attached to a ketene functional group The molecular structure of 2-Thienylketene is represented as C(_4)H(_3)S-CH=C=O
準備方法
Synthetic Routes and Reaction Conditions: 2-Thienylketene can be synthesized through several methods, including the Wolff rearrangement of 2-diazo-1,3-dicarbonyl compounds. This method involves the photochemical or thermal decomposition of diazo compounds to generate ketenes . Another common method is the dehalogenation of α-halo ketones using zinc .
Industrial Production Methods: Industrial production of 2-Thienylketene typically involves the dehydration of thiophene-2-carboxylic acid derivatives under controlled conditions. This process often employs strong dehydrating agents such as phosphorus pentachloride or thionyl chloride .
化学反応の分析
Types of Reactions: 2-Thienylketene undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with alkenes to form cyclobutanones.
Acylation Reactions: It reacts with alcohols and amines to form esters and amides, respectively.
Dimerization: 2-Thienylketene can dimerize to form diketene derivatives.
Common Reagents and Conditions:
Cycloaddition: Typically requires alkenes and can be catalyzed by Lewis acids.
Acylation: Involves alcohols or amines, often under mild conditions without the need for catalysts.
Dimerization: Occurs spontaneously under ambient conditions.
Major Products:
Cyclobutanones: Formed from cycloaddition reactions.
Esters and Amides: Result from acylation reactions.
Diketene Derivatives: Produced through dimerization.
科学的研究の応用
2-Thienylketene has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Thienylketene involves its high reactivity due to the presence of the ketene functional group. This reactivity allows it to participate in various addition and cycloaddition reactions. The molecular targets and pathways involved include:
Nucleophilic Addition: The ketene group reacts with nucleophiles such as alcohols and amines.
Cycloaddition: The compound undergoes [2+2] cycloaddition with alkenes, forming cyclobutanones.
類似化合物との比較
Thioketene: Analogous to 2-Thienylketene but with a sulfur atom replacing the oxygen in the ketene group.
Furylketene: Similar structure but with a furan ring instead of a thiophene ring.
Aldoketenes and Ketoketenes: General classes of ketenes with varying substituents.
Uniqueness: 2-Thienylketene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other ketenes. This uniqueness makes it valuable in specific synthetic applications and research contexts.
特性
CAS番号 |
929051-08-1 |
|---|---|
分子式 |
C6H4OS |
分子量 |
124.16 g/mol |
InChI |
InChI=1S/C6H4OS/c7-4-3-6-2-1-5-8-6/h1-3,5H |
InChIキー |
TZXIHQAQYHUEJP-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


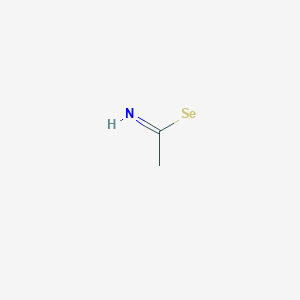
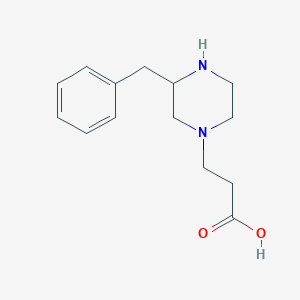
![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)

![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
